5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzaldehyde

Vue d'ensemble

Description

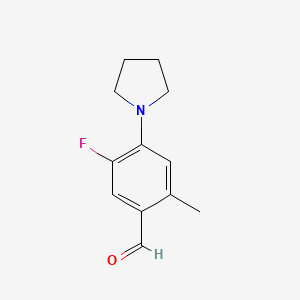

5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzaldehyde is an organic compound with the molecular formula C12H14FNO It is a fluorinated benzaldehyde derivative, characterized by the presence of a fluorine atom, a methyl group, and a pyrrolidinyl group attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methylbenzaldehyde and pyrrolidine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., dichloromethane) and a catalyst (e.g., a Lewis acid like aluminum chloride).

Procedure: The 5-fluoro-2-methylbenzaldehyde is reacted with pyrrolidine in the presence of the catalyst. The reaction mixture is stirred at a specific temperature (e.g., room temperature) for a certain period (e.g., several hours) until the desired product is formed.

Purification: The crude product is then purified using techniques such as column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques such as recrystallization or distillation may be employed.

Analyse Des Réactions Chimiques

Types of Reactions

5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzoic acid.

Reduction: 5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Biological Activities

Research indicates that 5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzaldehyde exhibits various biological activities, making it a candidate for further investigation in pharmacological studies.

1. Anticancer Potential:

Recent studies have explored the anticancer properties of compounds related to this compound. For instance, derivatives of this compound have been synthesized and tested for cytotoxicity against human lung carcinoma cells (A-549) and non-cancerous hepatocytes (HepaRG). Some derivatives showed selective cytotoxic effects on cancer cells while sparing healthy cells, indicating their potential as anticancer agents .

2. Cytochrome P450 Inhibition:

Another area of research involves the inhibition of cytochrome P450 enzymes by related compounds. For example, substituted imidazoles derived from similar structures have been shown to inactivate cytochrome P450 2D6 through protein adduction mechanisms. This suggests that compounds like this compound may also interact with metabolic pathways involving cytochrome P450 enzymes, which are crucial for drug metabolism .

Therapeutic Applications

The unique structural features of this compound allow it to be explored for several therapeutic applications:

1. Neurological Disorders:

Due to its potential interactions with neurotransmitter systems, compounds with similar structures have been investigated for their effects on anxiety disorders and other neurological conditions. The presence of the pyrrolidine moiety may enhance binding affinity to certain receptors involved in these disorders .

2. Drug Development:

The compound's ability to selectively target cancer cells positions it as a promising lead in drug development programs aimed at creating new anticancer therapies. Its derivatives can be modified further to enhance efficacy and reduce toxicity.

Case Studies

Mécanisme D'action

The mechanism of action of 5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

Modulating Receptors: It can interact with cellular receptors, affecting signal transduction processes.

Altering Gene Expression: It can influence the expression of specific genes, leading to changes in cellular functions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzoic acid

- 5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzyl alcohol

- 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde

- 2-Fluoro-4-(N-morpholino)benzaldehyde

Uniqueness

5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzaldehyde is unique due to the presence of both a fluorine atom and a pyrrolidinyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various research applications.

Activité Biologique

5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzaldehyde (CAS No. 712317-60-7) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a fluorine atom attached to a benzaldehyde moiety, along with a pyrrolidine ring. This structural configuration is believed to enhance its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C11H12FN |

| Molecular Weight | 193.22 g/mol |

| CAS Number | 712317-60-7 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The presence of the fluorine atom is known to influence the compound's lipophilicity and binding affinity, potentially enhancing its effectiveness as a pharmacological agent.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes, which could be beneficial in treating diseases where enzyme dysregulation is a factor. For instance, compounds with similar structures have shown activity against enzymes like GABA aminotransferase, which plays a role in neurotransmitter regulation .

Antiparasitic Activity

A study focused on the antiparasitic properties of related compounds suggests that modifications in the benzaldehyde structure can lead to enhanced activity against parasites such as Trypanosoma brucei, which causes African sleeping sickness. The structural insights gained from crystallographic studies indicate that similar compounds effectively bind to the target enzyme PTR1, suggesting potential for this compound in antiparasitic drug development .

Antimicrobial Activity

Preliminary data suggest that derivatives of benzaldehyde exhibit antimicrobial properties. The presence of the pyrrolidine ring may contribute to these effects by facilitating interactions with microbial cell membranes or key metabolic pathways.

Case Studies

Several case studies have explored the biological implications of similar compounds:

- Antiparasitic Efficacy : A series of pyrrolidine derivatives were evaluated for their inhibitory effects on T. brucei PTR1. Compounds with structural similarities to this compound exhibited promising results, leading to further investigations into their pharmacokinetic properties and efficacy in vivo .

- Neuropharmacological Effects : Research into GABA aminotransferase inhibitors has highlighted the potential for compounds like this compound to modulate neurotransmitter levels, which could have therapeutic implications for neurological disorders such as epilepsy .

Propriétés

IUPAC Name |

5-fluoro-2-methyl-4-pyrrolidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO/c1-9-6-12(14-4-2-3-5-14)11(13)7-10(9)8-15/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZONLCMWVRBJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C=O)F)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359590 | |

| Record name | 5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712317-60-7 | |

| Record name | 5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.